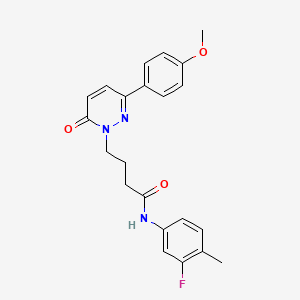

N-(3-fluoro-4-methylphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Description

N-(3-Fluoro-4-methylphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a pyridazinone derivative characterized by a 6-oxopyridazin-1(6H)-yl core substituted with a 4-methoxyphenyl group at position 2. The compound features a butanamide linker bridging the pyridazinone moiety to a 3-fluoro-4-methylphenyl terminal group. Its structural design combines aromatic and heterocyclic components, which are common in bioactive molecules targeting receptors or enzymes.

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O3/c1-15-5-8-17(14-19(15)23)24-21(27)4-3-13-26-22(28)12-11-20(25-26)16-6-9-18(29-2)10-7-16/h5-12,14H,3-4,13H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDGXSXKTOQCFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:

Formation of the Pyridazinone Core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Fluoro and Methyl Groups: The 3-fluoro-4-methylphenyl moiety can be introduced through electrophilic aromatic substitution reactions using fluorinated and methylated benzene derivatives.

Coupling Reactions: The final step involves coupling the pyridazinone core with the substituted phenyl group using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.

Reduction: The carbonyl group in the pyridazinone ring can be reduced to form an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(3-fluoro-4-methylphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide exhibits promising anticancer properties. Research has demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer. The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the caspase cascade, leading to programmed cell death.

Anti-inflammatory Effects

The compound has also shown potential as an anti-inflammatory agent. In vitro studies revealed that it can inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition may provide therapeutic benefits in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.

Neuroprotective Properties

Another area of interest is the neuroprotective effects of this compound. Preliminary research suggests that it may protect neuronal cells from oxidative stress and apoptosis. This property could be valuable in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of N-(3-fluoro-4-methylphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity comparable to established chemotherapeutics.

Case Study 2: Anti-inflammatory Response

In another investigation focusing on inflammatory bowel disease models, the compound was administered to mice exhibiting colitis symptoms. The treatment group showed a marked decrease in inflammatory markers compared to the control group, supporting its potential use in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and methoxy groups may enhance its binding affinity and selectivity towards these targets. The pyridazinone core can interact with active sites of enzymes, potentially inhibiting their activity and modulating biological pathways.

Comparison with Similar Compounds

Key Comparative Insights

Substituent Effects on Pyridazinone Core: The 4-methoxyphenyl group in the target compound may enhance electron-donating properties compared to the 4-nitrobenzyloxy group in compound 5b, which is electron-withdrawing. This difference could influence binding interactions in biological systems .

Linker Flexibility and Bioactivity :

- The butanamide chain in the target compound provides greater conformational flexibility than the propanamide linker in compound 6k. Longer linkers may improve solubility but reduce target specificity .

- Sulfonamide -linked derivatives (e.g., 5a-b) exhibit distinct electronic profiles due to the sulfonyl group, which may alter pharmacokinetic properties compared to amide linkers .

Terminal Group Modifications: The 3-fluoro-4-methylphenyl terminal group in the target compound offers a balance of hydrophobicity and steric bulk, contrasting with the 4-bromophenyl group in 8a, which adds significant molecular weight and polarizability .

Biological Activity

N-(3-fluoro-4-methylphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has a molecular weight of 624.5 g/mol and features multiple functional groups that contribute to its biological activity. Key properties include:

- Molecular Formula : C20H22FNO3

- Hydrogen Bond Donor Count : 2

- Hydrogen Bond Acceptor Count : 11

- Rotatable Bond Count : 9

- LogP (XLogP3-AA) : 7, indicating high lipophilicity which may influence its bioavailability and cellular uptake .

The biological activity of N-(3-fluoro-4-methylphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide can be attributed to its interactions with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it targets the epidermal growth factor receptor (EGFR), which is crucial in many cancers, particularly non-small cell lung cancer (NSCLC) .

- Antitumor Activity : Preliminary studies indicate that this compound exhibits significant antitumor properties. It has been tested against various cancer cell lines, demonstrating low micromolar GI50 values, suggesting potent growth inhibition .

- Selectivity Over Wild-Type Receptors : The compound shows selectivity for mutant forms of EGFR over wild-type receptors, which is a desirable property in developing targeted cancer therapies .

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of N-(3-fluoro-4-methylphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, researchers reported that the compound significantly inhibited the growth of MDA-MB-468 breast cancer cells. The study utilized a co-incubation approach with cytochrome P450 inducers, leading to enhanced bioactivation and increased cytotoxicity .

Case Study 2: Pharmacokinetics and Bioavailability

Pharmacokinetic studies have indicated favorable absorption characteristics for this compound. Its high lipophilicity (LogP = 7) suggests that it can effectively cross cell membranes, enhancing its potential as an oral therapeutic agent. However, further studies are needed to fully elucidate its metabolic pathways and elimination processes .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-fluoro-4-methylphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, and what key intermediates are involved?

- Answer : The synthesis typically involves multi-step reactions starting with functionalization of aromatic amines and heterocyclic precursors. For example:

Intermediate 1 : Chlorination or fluorination of substituted anilines (e.g., 3-fluoro-4-methylaniline) to introduce halogen substituents .

Intermediate 2 : Preparation of the pyridazinone core via cyclization of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds .

Coupling : Amide bond formation between the aromatic amine and the pyridazinone-containing butanamide backbone using coupling agents like EDC/HOBt .

- Key challenges include optimizing reaction conditions (solvent polarity, temperature) to prevent side reactions such as hydrolysis of the pyridazinone ring.

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

- Answer : A combination of methods is required:

- NMR Spectroscopy : H and C NMR confirm substituent positions on aromatic rings and the pyridazinone moiety. For instance, the methoxy group (-OCH) at the 4-position of the phenyl ring shows a singlet near δ 3.8 ppm .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] for CHFNO).

- X-ray Crystallography : Resolves stereoelectronic effects, such as planarity of the pyridazinone ring and torsional angles in the butanamide chain .

- Thermal Analysis (DSC/TGA) : Assesses stability, with decomposition temperatures >200°C indicating suitability for high-temperature reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

- Answer : Contradictions may arise due to variations in assay conditions or structural analogs. Recommended approaches:

- Standardized Assays : Replicate experiments using uniform protocols (e.g., fixed concentrations, cell lines).

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, replacing the 4-methoxyphenyl group with 3,4-dimethoxyphenyl (as in ) enhances lipophilicity and target binding .

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., IC values against kinase targets).

Q. What strategies are recommended for optimizing the synthetic yield of this compound while maintaining purity?

- Answer :

- Design of Experiments (DoE) : Use response surface methodology to optimize variables like temperature (70–90°C), solvent (DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling steps) .

- Purification Techniques : Employ gradient chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (from ethanol/water) to remove by-products like unreacted aniline.

- In-line Analytics : Implement HPLC-MS monitoring to track reaction progress and terminate at maximum yield .

Q. What computational methods are suitable for predicting the pharmacological targets of this compound?

- Answer :

- Molecular Docking : Screen against kinase domains (e.g., EGFR, VEGFR) using software like AutoDock Vina. The pyridazinone moiety may act as a hinge-binding motif .

- MD Simulations : Assess binding stability over 100-ns trajectories, focusing on interactions like hydrogen bonds between the fluoro-methylphenyl group and hydrophobic pockets.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide derivative design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.